Natriumdesoxycholat

Übersicht

Beschreibung

Sodium Deoxycholate is a highly versatile ionic detergent utilized for its exceptional ability to solubilize membrane-bound proteins and lyse cells . It is also known as Deoxycholic acid sodium salt .

Synthesis Analysis

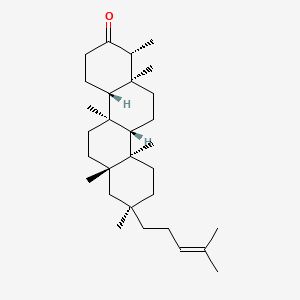

Sodium Deoxycholate has been used in various applications such as solubilization buffer for oil palm proteomics analysis . It has been found that Sodium Deoxycholate increases the number of identified proteins from oil palm mesocarps .Molecular Structure Analysis

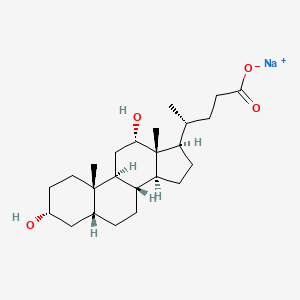

The molecular structure of Sodium Deoxycholate consists of four rings, three six carbon rings (A, B, and C) and one five carbon ring (D) . The molecular weight of Sodium Deoxycholate is 414.55 .Chemical Reactions Analysis

Sodium Deoxycholate has been used to enhance protein solubilization for oil palm proteomics studies . It has been found that Sodium Deoxycholate increased the number of identified proteins from oil palm mesocarps .Physical And Chemical Properties Analysis

Sodium Deoxycholate is a water-soluble, bile salt and an ionic detergent . It has been investigated by means of surface tension, electron paramagnetic resonance spectroscopy (EPR), small angle neutron scattering (SANS) and mutual diffusion coefficient analysis .Wissenschaftliche Forschungsanwendungen

Dekellularisierung

Natriumdesoxycholat wird häufig in Dekellularisierungsmethoden verwendet. Diese Methoden verwenden anionische Detergenzien, um die Immunogenität von Geweben zu eliminieren . This compound, ein wasserlösliches ionisches Detergens, bildet reaktive Zwischenprodukte, die an Gewebe binden und toxische Wirkungen ausüben . Dies ist besonders nützlich in der Gewebezüchtung und regenerativen Medizin, wo dezel-lularisierte Gewebe und Organe in großem Umfang verwendet werden .

Liposomenpräparation

This compound wird häufig bei der Herstellung von Liposomen verwendet . Liposomen sind kleine sphärische Vesikel, die mit Medikamenten gefüllt werden können und häufig als Medikamententransportmittel in der Medizin und Forschung eingesetzt werden.

Isolierung von Membranproteinen und Lipiden

Diese Verbindung wird auch zur Isolierung von Membranproteinen und Lipiden verwendet . Membranproteine spielen eine entscheidende Rolle in vielen biologischen Prozessen, und ihre Isolierung ist oft ein kritischer Schritt in verschiedenen Arten der biomedizinischen Forschung.

Verhinderung von unspezifischer Bindung in der Affinitätschromatographie

This compound kann verwendet werden, um unspezifische Bindung in der Affinitätschromatographie zu verhindern . Die Affinitätschromatographie ist eine Methode zur Trennung biochemischer Mischungen und beruht auf einer hochspezifischen Wechselwirkung zwischen Antigen und Antikörper.

Zellkulturmedienzusatz

Es wurde als Zellkulturmedienzusatz verwendet . In der Zellkultur kann es verwendet werden, um die Umgebung zu kontrollieren und den Zellen die notwendigen Nährstoffe für das Wachstum zu liefern.

Lösungsmittel für Östrogensynthetase

This compound-Monohydrat wird als Lösungsmittel für Östrogensynthetase aus menschlichen Plazenta-Mikrosomen verwendet . Östrogensynthetase ist ein Enzym, das eine entscheidende Rolle bei der Biosynthese von Östrogenen spielt.

Studium der Lipoxygenase-Immobilisierung

Es wird verwendet, um die Immobilisierung von Lipoxygenase in einer Alginat-Silikat-Gelmatrix zu untersuchen . Lipoxygenasen sind eine Familie von Enzymen, die Fettsäuren oxidieren, um Leukotriene zu produzieren.

Untersuchung der in-vitro-Auflösung von Gallensteinen

Diese Verbindung wird auch verwendet, um die in-vitro-Auflösung von Gallensteinen zu untersuchen . Gallensteine sind harte Ablagerungen, die sich in Ihrer Gallenblase bilden, und das Verständnis, wie sie sich auflösen, könnte zu verbesserten Behandlungen führen.

Wirkmechanismus

Target of Action

Sodium deoxycholate, also known as deoxycholic acid sodium salt, primarily targets adipocytes , which are fat cells . It disrupts cell membranes in adipocytes and destroys fat cells in the tissue . It is a cytolytic agent that is used to improve the appearance of submental fat .

Mode of Action

As a bile acid, deoxycholic acid emulsifies fat in the gut . When synthetically derived deoxycholic acid is injected, it stimulates a targeted breakdown of adipose cells by disrupting the cell membrane and causing adipocytolysis . This process results in an inflammatory reaction and clearing of the adipose tissue remnants by macrophages .

Biochemical Pathways

Sodium deoxycholate activates many stress-response pathways and induces apoptosis in various cell types . It is known to induce DNA damage and activate poly(ADP-ribose) polymerase (PARP), an enzyme that utilizes NAD+ as a substrate to repair DNA . Sodium deoxycholate also induces oxidative stress, endoplasmic reticulum (ER) stress, and contributes to protein mal-folding .

Pharmacokinetics

Protein-rich tissues like muscle and skin are unaffected by deoxycholic acid, contributing to its safety profile .

Result of Action

The result of sodium deoxycholate’s action is the destruction of fat cells in the tissue where it is injected . This leads to an improvement in the appearance of moderate to severe fullness associated with submental fat in adults . The destroyed fat cells result in an inflammatory reaction and are cleared by macrophages .

Action Environment

The action of sodium deoxycholate can be influenced by environmental factors. For instance, its actions are reduced by albumin and tissue-associated proteins . Protein-rich tissues like muscle and skin are unaffected by deoxycholic acid .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

sodium;(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H40O4.Na/c1-14(4-9-22(27)28)18-7-8-19-17-6-5-15-12-16(25)10-11-23(15,2)20(17)13-21(26)24(18,19)3;/h14-21,25-26H,4-13H2,1-3H3,(H,27,28);/q;+1/p-1/t14-,15-,16-,17+,18-,19+,20+,21+,23+,24-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHHPUSMSKHSNKW-SMOYURAASA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)[O-])C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)O)C)O)C.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=O)[O-])[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H39NaO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

83-44-3 (Parent) | |

| Record name | Sodium deoxycholate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000302954 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5033389 | |

| Record name | Sodium deoxycholate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5033389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

414.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Sigma-Aldrich MSDS] | |

| Record name | Sodium deoxycholate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17537 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

302-95-4 | |

| Record name | Sodium deoxycholate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000302954 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cholan-24-oic acid, 3,12-dihydroxy-, sodium salt (1:1), (3.alpha.,5.beta.,12.alpha.)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium deoxycholate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5033389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium 3-α,12-α-dihydroxy-5-β-cholan-24-oate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.576 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM DESOXYCHOLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/436LS6U35Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

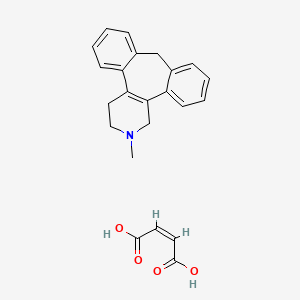

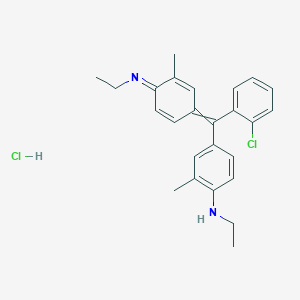

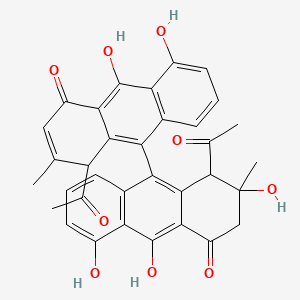

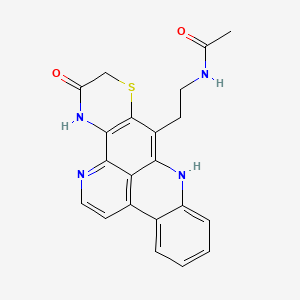

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-(1,3-Benzodioxol-5-ylmethylamino)-6-chloroimidazo[1,2-a]pyridin-2-yl]phenol](/img/structure/B1680981.png)